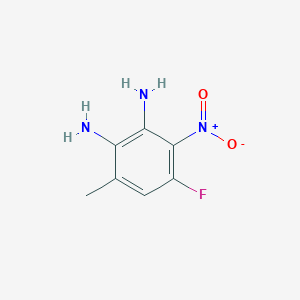

4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine

説明

特性

分子式 |

C7H8FN3O2 |

|---|---|

分子量 |

185.16 g/mol |

IUPAC名 |

4-fluoro-6-methyl-3-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C7H8FN3O2/c1-3-2-4(8)7(11(12)13)6(10)5(3)9/h2H,9-10H2,1H3 |

InChIキー |

UXSSXDQPOKWZQQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1N)N)[N+](=O)[O-])F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:

Fluorination: The fluoro group can be introduced via a halogen exchange reaction, often using potassium fluoride.

Amination: The nitro group is then reduced to an amine using reducing agents like iron and hydrochloric acid.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Catalysts and reagents: are used in optimized quantities to maximize yield and minimize by-products.

Purification steps: such as crystallization or distillation to isolate the desired product.

化学反応の分析

Types of Reactions

4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluoro group can be substituted by nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Reduction: 4-Fluoro-6-methyl-3-aminobenzene-1,2-diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Fluoro-6-methyl-3-nitrobenzoic acid.

科学的研究の応用

4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research, including use as an intermediate in organic synthesis, medicinal chemistry, and material science, and it is investigated for its biological activity and potential therapeutic effects. It has a molecular weight of 185.16 g/mol .

Scientific Research Applications

- Organic Synthesis 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine serves as a building block in creating complex organic molecules.

- Medicinal Chemistry This compound is a potential precursor in the development of pharmaceuticals. Its role as an intermediate allows for the creation of new pharmaceutical agents.

- Material Science It is used in the synthesis of polymers and advanced materials.

- Biological Studies The compound is studied for its biological activity and potential therapeutic effects. Research indicates potential interactions with biological molecules, such as enzymes and receptors, leading to biological effects like modulation of enzymatic activity or receptor signaling pathways.

作用機序

The mechanism of action of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may undergo metabolic transformations, leading to active metabolites that exert biological effects.

類似化合物との比較

Key properties :

- Polarity : High due to nitro and amine groups.

- Stability : Sensitive to oxidation and light, requiring storage in amber glass under inert conditions .

- Synthesis: Typically synthesized via reduction of nitro precursors (e.g., using SnCl₂·2H₂O in ethanol under reflux), followed by alkaline extraction .

Comparison with Similar Compounds

Structural Analogs of Substituted Benzene-1,2-diamines

The table below compares 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine with structurally related diamines:

Reactivity and Stability

- Nitro Group Effects: The nitro group at position 3 in 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine enhances electrophilic substitution reactivity compared to non-nitro analogs (e.g., 4-Methylbenzene-1,2-diamine). However, this group also increases sensitivity to hydrolysis under acidic conditions, similar to 4-Fluoro-5-nitrobenzene-1,2-diamine .

- Fluorine Substituent : The 4-fluoro substituent improves thermal stability and directs electrophilic attacks to specific positions, a trait shared with halogenated analogs like 4-Bromo-3-chlorobenzene-1,2-diamine .

- Methyl Group Influence : The 6-methyl group sterically hinders reactions at adjacent positions, reducing yields in cyclization reactions compared to unhindered analogs like 4-Chlorobenzene-1,2-diamine .

生物活性

4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is an organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a unique combination of functional groups, including a fluoro, methyl, and nitro group on a benzene ring, along with two amine groups. Its biological activity has been the subject of various studies, focusing on its interactions with biological targets and potential therapeutic effects.

The compound has a molecular weight of approximately 171.15 g/mol and can undergo several chemical reactions:

- Reduction: The nitro group can be reduced to an amine.

- Substitution: The fluoro group can be substituted by nucleophiles.

- Oxidation: The methyl group can be oxidized to a carboxylic acid.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

The mechanism of action for 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups influences its binding affinity and specificity. Metabolic transformations may lead to active metabolites that exert biological effects.

Antimicrobial Properties

Compounds structurally similar to 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine have demonstrated antimicrobial activity. This suggests that the compound may also possess similar properties, making it a candidate for further investigation in antimicrobial applications.

Cytotoxicity Studies

In vitro cytotoxic evaluations have been conducted to assess the compound's potential as an anticancer agent. While specific IC50 values for this compound have not been widely reported, related compounds have shown promising activity against various cancer cell lines. For instance, similar compounds targeting the epidermal growth factor receptor (EGFR) have exhibited significant inhibitory effects on mutant forms of EGFR associated with non-small cell lung cancer .

Case Studies

Several studies have highlighted the potential applications of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine in medicinal chemistry:

-

Anticancer Activity:

- A study indicated that compounds with similar structures could inhibit cell proliferation in lung cancer cell lines.

- Related compounds targeting EGFR mutations showed IC50 values ranging from 2 nM to over 10 μM against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific targets .

- Enzyme Inhibition:

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Fluoro-5-nitrobenzene-1,2-diamine | C7H7F2N3O2 | Similar structure with different nitro position |

| 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine | C7H8F2N3O2 | Methyl group at a different position |

| 4-Chloro-6-methyl-3-nitrobenzene-1,2-diamine | C7H7ClN3O2 | Chlorine substituent instead of fluorine |

| 4-Bromo-6-methyl-3-nitrobenzene-1,2-diamine | C7H7BrN3O2 | Bromine substituent providing different reactivity |

This table illustrates how variations in substituents can influence the biological activity and properties of compounds similar to 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。